molecular formula C12H21NO4 B8151104 tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate

Cat. No.: B8151104
M. Wt: 243.30 g/mol
InChI Key: BRNXXRNOLGLTAD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl ester group and a 3-oxopropoxy substituent on the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypropyl pyrrolidine-1-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and the product is typically isolated by crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

  • Oxidation yields oxo derivatives.
  • Reduction yields alcohol derivatives.
  • Substitution yields various functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades .

Comparison with Similar Compounds

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate
  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

Comparison:

Conclusion

tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.

Properties

IUPAC Name

tert-butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-10(9-13)16-8-4-7-14/h7,10H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNXXRNOLGLTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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